IX 207-887

Catalog No.
S531065
CAS No.
128439-98-5
M.F
C16H12O3S
M. Wt
284.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
IX 207-887

CAS Number

128439-98-5

Product Name

IX 207-887

IUPAC Name

(2E)-2-(8-methoxy-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,8,10,12-hexaen-2-ylidene)acetic acid

Molecular Formula

C16H12O3S

Molecular Weight

284.3 g/mol

InChI

InChI=1S/C16H12O3S/c1-19-14-8-10-4-2-3-5-11(10)13(9-15(17)18)12-6-7-20-16(12)14/h2-9H,1H3,(H,17,18)/b13-9+

InChI Key

XIKRQPKFOKKGGW-UKTHLTGXSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

(10-methoxy-4H-benzo(4,5)cyclohepta(1,2-b)thiophene-4-ylidene)acetic acid, 10-MBCTYA, IX 207,887, IX 207-887, IX-207,887, IX-207-887

Canonical SMILES

COC1=CC2=CC=CC=C2C(=CC(=O)O)C3=C1SC=C3

Isomeric SMILES

COC1=CC2=CC=CC=C2/C(=C\C(=O)O)/C3=C1SC=C3

The exact mass of the compound (10-Methoxy-4H-benzo(4,5)cyclohepta(1,2-b)thien-4-ylidene)acetic acid is 284.0507 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiophenes - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

IX 207-887, chemically designated as (10-Methoxy-4H-benzo[4,5]cyclohepta[1,2-b]thien-4-ylidene)acetic acid, is a highly specific small-molecule inhibitor of Interleukin-1 (IL-1) release [1]. Unlike broad-spectrum corticosteroids or standard non-steroidal anti-inflammatory drugs (NSAIDs), IX 207-887 targets the secretory pathway of IL-1 in monocytes and macrophages without significantly altering intracellular IL-1 synthesis or the release of other major cytokines[1]. For procurement professionals and lead researchers, this compound serves as a critical pharmacological tool for decoupling cytokine secretion from transcription, offering a precision baseline for in vitro macrophage assays and in vivo models of IL-1-driven inflammation where generic anti-inflammatory agents exhibit off-target effects or fail to suppress IL-1 bioactivity [2].

Substituting IX 207-887 with common anti-inflammatory benchmarks like indomethacin or dexamethasone fundamentally compromises assay integrity when studying IL-1 pathways [1]. Standard cyclooxygenase (COX) inhibitors such as indomethacin fail to suppress IL-1 release entirely, rendering them ineffective for IL-1-specific pathway isolation [1]. Conversely, broad-spectrum corticosteroids like dexamethasone inhibit IL-1 at the transcriptional level, depleting both intracellular and extracellular pools[1]. IX 207-887 is uniquely valuable because it arrests the release mechanism while leaving intracellular IL-1 lysates unaffected, preventing the confounding destruction of the intracellular cytokine pool [2]. Furthermore, unlike dual-action inhibitors, IX 207-887 exerts minimal influence on the secretion of IL-6 and TNF-alpha, ensuring that multiplexed cytokine baselines remain stable and reproducible [2].

Decoupling IL-1 Secretion from Intracellular Synthesis

Compared to baseline untreated controls and transcriptional inhibitors, IX 207-887 acts as a highly specific release inhibitor in human monocyte and mouse peritoneal macrophage models. It significantly reduces biologically active and immunoreactive IL-1 in culture media, whereas the levels of IL-1 measured in cell homogenates and lysates remain unaffected or only marginally reduced [1].

Evidence DimensionIL-1 distribution (Media vs. Lysate)
Target Compound DataSignificant reduction in media; lysate levels unaffected
Comparator Or BaselineTranscriptional inhibitors (deplete both media and lysate pools)
Quantified DifferenceSelective blockade of secretion without synthesis inhibition
ConditionsHuman monocyte and mouse peritoneal macrophage culture

Enables researchers to isolate and study the IL-1 secretory mechanism without confounding effects on gene expression, ensuring high assay reproducibility and clean laboratory workflow integration.

In Vivo IL-1 Suppression Superiority over COX Inhibitors

In a zymosan-induced peritonitis model, the administration of IX 207-887 dose-dependently decreased both immunoassayable IL-1 alpha levels and IL-1-like bioactivity in peritoneal exudates. In direct contrast, the prototypical COX inhibitor indomethacin exhibited zero suppressant effect on IL-1 levels under identical assay conditions [1].

Evidence DimensionIL-1 alpha level and bioactivity suppression
Target Compound DataDose-dependent decrease in IL-1 alpha and bioactivity
Comparator Or BaselineIndomethacin (No suppressant effect)
Quantified DifferenceComplete divergence in IL-1 pathway targeting efficacy
ConditionsZymosan-induced peritonitis model in mice (peritoneal exudate analysis)

Validates IX 207-887 as the necessary procurement choice for targeting IL-1-driven in vivo inflammation where standard NSAIDs fail, establishing a reliable baseline for pharmacological workflows.

High Cytokine Selectivity for IL-1 over IL-6 and TNF-alpha

A critical differentiator for IX 207-887 is its narrow pharmacological targeting. While it profoundly inhibits the release of IL-1, the secretion of other major monokines—specifically interleukin-6 (IL-6) and tumour necrosis factor-alpha (TNF-alpha)—as well as lysozyme, are only marginally influenced [1]. This selectivity prevents the broad immunosuppressive washout seen with corticosteroids.

Evidence DimensionSelectivity of cytokine release inhibition
Target Compound DataProfound IL-1 inhibition; marginal effect on IL-6 and TNF-alpha
Comparator Or BaselineCorticosteroids (Broad-spectrum suppression of IL-1, IL-6, and TNF-alpha)
Quantified DifferencePreservation of IL-6 and TNF-alpha secretory baselines
ConditionsIn vitro monocyte/macrophage conditioned media assays

Essential for multiplexed immunological assays where off-target suppression of TNF-alpha or IL-6 would confound experimental results, ensuring purity-linked usability in complex co-cultures.

Efficacy in Neutrophil-Driven Local Inflammation Models

In an intradermal zymosan-induced mouse ear edema model, IX 207-887 successfully reduced both physical edema and the local accumulation of myeloperoxidase (MPO), a marker for polymorphonuclear leukocyte (PMN) infiltration. In the same model, lipoxygenase inhibitors (phenidone) and histamine receptor antagonists (clemastine, cimetidine) completely failed to inhibit the inflammatory reaction [1].

Evidence DimensionReduction of edema and MPO activity
Target Compound DataSignificant reduction of both edema and MPO
Comparator Or BaselinePhenidone / Clemastine / Cimetidine (Failed to inhibit reaction)
Quantified DifferenceEffective suppression vs. complete failure of LOX/H1/H2 antagonists
ConditionsIntradermal zymosan-induced mouse ear edema (72 h follow-up)

Provides a reliable, validated positive control for in vivo laboratory workflows measuring IL-1-dependent neutrophil infiltration and localized edema.

Mechanistic Studies of Cytokine Secretion in Macrophages

Because IX 207-887 blocks IL-1 release without depleting intracellular lysates [1], it is the optimal reagent for in vitro macrophage and monocyte assays designed to isolate the secretory mechanisms of cytokines independently from their transcriptional or translational regulation.

Zymosan-Induced In Vivo Inflammation Models

IX 207-887 serves as a highly effective positive control in zymosan-induced peritonitis and ear edema models, allowing researchers to differentiate IL-1-mediated inflammatory responses from COX-mediated or histamine-driven pathways where standard NSAIDs and antihistamines fail [2].

Multiplexed Immunological Profiling

In complex co-culture systems where the preservation of baseline immune function is required, IX 207-887 provides targeted IL-1 blockade while leaving the secretion of IL-6 and TNF-alpha largely intact[1], preventing the confounding broad-spectrum immunosuppression caused by corticosteroids.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

284.05071541 Da

Monoisotopic Mass

284.05071541 Da

Heavy Atom Count

20

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

W8R4R3Y3B5

Dates

Last modified: 02-18-2024
1: Schnyder J, Bollinger P, Payne TG. Inhibition of monokine release by IX 207-887. Agents Actions. 1990 Jan;29(1-2):108-10. PubMed PMID: 2327310.
2: Mackenzie AR, Bollinger P, Cooper PH, Del Pozo E, Elford P, Graeber M, Gubler HU, Leutwiler A, Payne T, Ruch W, et al. Pharmacological effects of a new antiarthritic agent, IX 207-887. Br J Rheumatol. 1991;30 Suppl 2:75-8. PubMed PMID: 1899626.
3: Schnyder J, Cooper P, MacKenzie A. Modulation of secretory processes of phagocytes by IX 207-887. Springer Semin Immunopathol. 1993;14(4):345-52. PubMed PMID: 8322166.
4: Schnyder J, Bollinger P, Payne T. Inhibition of interleukin-1 release by IX 207-887. Agents Actions. 1990 Jun;30(3-4):350-62. PubMed PMID: 2386108.
5: Dougados M, Combe B, Beveridge T, Bourdeix I, Lallemand A, Amor B, Sany J. IX 207-887 in rheumatoid arthritis. A double-blind placebo-controlled study. Arthritis Rheum. 1992 Sep;35(9):999-1006. PubMed PMID: 1418029.
6: Rainsford KD, Ying C, Smith F. Selective effects of some 5-lipoxygenase inhibitors on synovial interleukin-1 (IL-1) production compared with IL-1 synthesis inhibitors. Agents Actions. 1993;39 Spec No:C186-8. PubMed PMID: 8273563.
7: Török K, Németh K, Erdö F, Arányi P, Székely JI. Measurement and drug induced modulation of interleukin-1 level during zymosan peritonitis in mice. Inflamm Res. 1995 Jun;44(6):248-52. PubMed PMID: 7583520.
8: Schuerer-Maly CC, Emmenegger U, Ott K, Flogerzi B, Halter F. Interleukin-1 and experimental gastric ulcer healing in the rat. J Physiol Pharmacol. 1993 Mar;44(1):23-9. PubMed PMID: 8518422.
9: Rainsford KD, Ying C, Smith F. Effects of 5-lipoxygenase inhibitors on interleukin production by human synovial tissues in organ culture: comparison with interleukin-1-synthesis inhibitors. J Pharm Pharmacol. 1996 Jan;48(1):46-52. PubMed PMID: 8722494.
10: Seibel MJ, Brückle W, Respondek M, Beveridge T, Schnyder J, Müller W. [Initial clinical experiences in the treatment of chronic polyarthritis with a new monokine release inhibitor]. Z Rheumatol. 1989 May-Jun;48(3):147-51. German. PubMed PMID: 2675492.

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